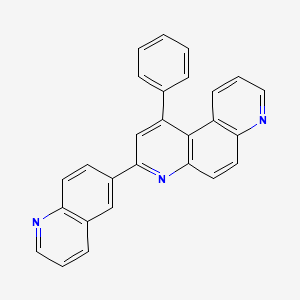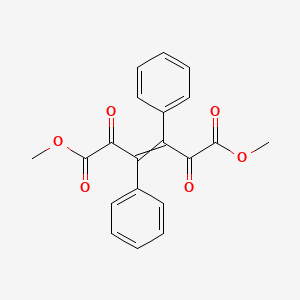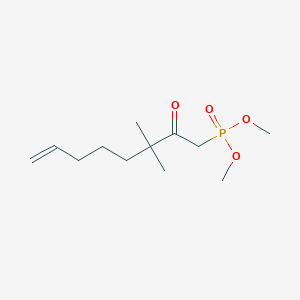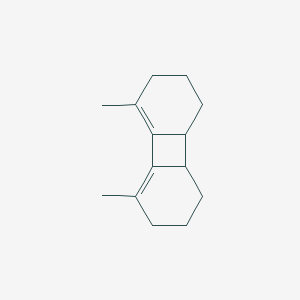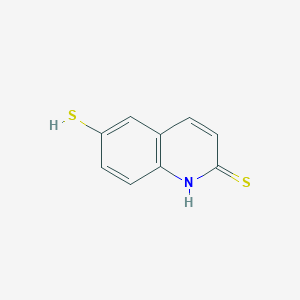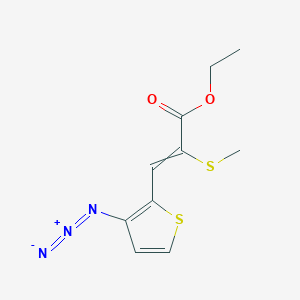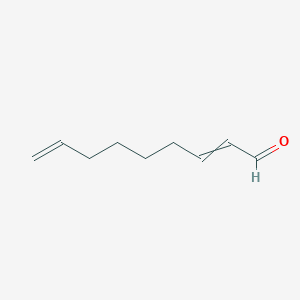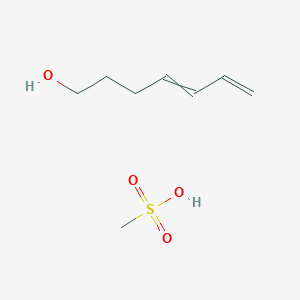
Methanesulfonic acid--hepta-4,6-dien-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-4,6-dien-1-ol;methanesulfonic acid is a compound that combines the properties of an unsaturated alcohol and a sulfonic acid The hepta-4,6-dien-1-ol part of the molecule contains a seven-carbon chain with two double bonds and a hydroxyl group, while the methanesulfonic acid part is a simple sulfonic acid with a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hepta-4,6-dien-1-ol;methanesulfonic acid typically involves the following steps:
Preparation of Hepta-4,6-dien-1-ol: This can be achieved through the partial hydrogenation of hepta-1,4,6-triene, using a suitable catalyst such as palladium on carbon.
Sulfonation: The hepta-4,6-dien-1-ol is then reacted with methanesulfonic acid under controlled conditions to form the final product. The reaction is typically carried out at room temperature, with the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of hepta-4,6-dien-1-ol;methanesulfonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hepta-4,6-dien-1-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of hepta-4,6-dien-1-one or hepta-4,6-dien-1-al.
Reduction: Formation of heptanol.
Substitution: Formation of hepta-4,6-dien-1-chloride or hepta-4,6-dien-1-amine.
Applications De Recherche Scientifique
Hepta-4,6-dien-1-ol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hepta-4,6-dien-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bonds can participate in π-π interactions. The sulfonic acid group can enhance the solubility and reactivity of the molecule, facilitating its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hepta-1,6-dien-4-ol: Similar structure but lacks the sulfonic acid group.
Methanesulfonic acid: Contains the sulfonic acid group but lacks the unsaturated alcohol structure.
Uniqueness
Hepta-4,6-dien-1-ol;methanesulfonic acid is unique due to the combination of an unsaturated alcohol and a sulfonic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
101032-44-4 |
|---|---|
Formule moléculaire |
C8H16O4S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
hepta-4,6-dien-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H12O.CH4O3S/c1-2-3-4-5-6-7-8;1-5(2,3)4/h2-4,8H,1,5-7H2;1H3,(H,2,3,4) |
Clé InChI |
QSHDOINSSSAUFI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C=CC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


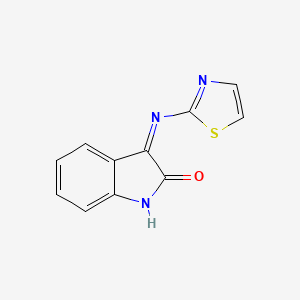

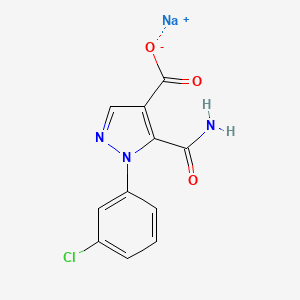
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
